エンザルタミド

概要

説明

Enzalutamide, sold under the brand name Xtandi, is a nonsteroidal antiandrogen (NSAA) medication used in the treatment of prostate cancer . It is indicated for use in conjunction with castration in the treatment of metastatic castration-resistant prostate cancer (mCRPC), nonmetastatic castration-resistant prostate cancer, and metastatic castration-sensitive prostate cancer (mCSPC) .

Synthesis Analysis

Enzalutamide synthesis involves several steps, including the conversion of 4-Bromo-2-fluorobenzoic acid to the corresponding acid chloride, followed by amide formation, copper catalysis, esterification, and other synthesis . A patent describes the addition of 160ml of DMF into a three-opening glass reaction bottle, adding 20g of compound A, 11.7g of 2-methyl-2-chloropropionate and 9g of triethylamine in turn under stirring, heating to the temperature of 80-90 ℃, reacting for 5 hours, and monitoring by TLC to complete the reaction .Molecular Structure Analysis

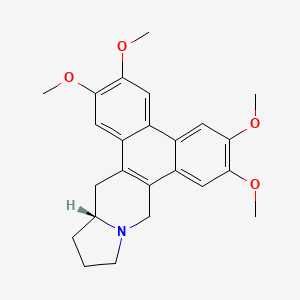

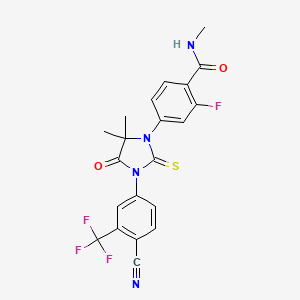

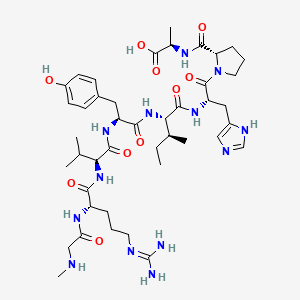

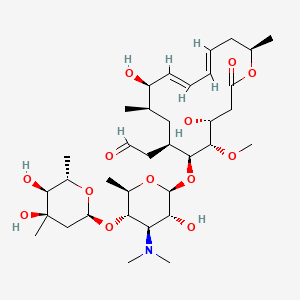

The molecular formula of Enzalutamide is C21H16F4N4O2S and its molecular weight is 464.44 g/mol . The structure of Enzalutamide has been studied using various techniques, including 1H NMR, 13C NMR, MS, and elemental analysis .Physical And Chemical Properties Analysis

Enzalutamide is primarily eliminated by hepatic metabolism. Renal excretion is an insignificant elimination pathway for Enzalutamide . It is poorly water-soluble, and efforts have been made to improve its oral absorption, such as the development of a self-nanoemulsifying drug delivery system (SNEDDS) .In Vivo

Enzalutamide has been studied in a variety of preclinical and clinical studies. In vivo studies have demonstrated that enzalutamide is effective in reducing tumor burden and inhibiting tumor growth in a variety of animal models. In addition, enzalutamide has been shown to reduce the levels of prostate-specific antigen (PSA) and to improve overall survival in patients with mCRPC.

In Vitro

Enzalutamide has also been studied in vitro to evaluate its efficacy in inhibiting the growth of prostate cancer cells. In vitro studies have demonstrated that enzalutamide is a potent and selective androgen receptor antagonist that is capable of inhibiting the growth of prostate cancer cells in a dose-dependent manner. In addition, enzalutamide has been shown to inhibit the expression of several genes involved in the growth and proliferation of prostate cancer cells.

作用機序

Target of Action

Enzalutamide, sold under the brand name Xtandi, is a nonsteroidal antiandrogen (NSAA) medication . The primary target of Enzalutamide is the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone . In the context of prostate cancer, these hormones play a crucial role in the growth and proliferation of cancer cells .

Mode of Action

Enzalutamide acts as an antagonist of the androgen receptor . It competitively inhibits androgen binding to its receptor, prevents androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .

Biochemical Pathways

Enzalutamide primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling pathway of androgens like testosterone and dihydrotestosterone. This disruption prevents the transcription of genes that promote the growth and survival of prostate cancer cells .

Pharmacokinetics

Enzalutamide exhibits predictable pharmacokinetics with low intersubject variability . It has a half-life of 5.8 days , achieves steady state by day 28 , and accumulates 8.3-fold with once-daily dosing . Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . It is a moderate inducer of the cytochrome P450 (CYP) enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Renal excretion is an insignificant elimination pathway for enzalutamide .

Result of Action

The molecular and cellular effects of Enzalutamide’s action primarily involve the inhibition of prostate cancer cell growth. By blocking the androgen receptor, Enzalutamide prevents the androgens from promoting the growth and survival of prostate cancer cells . This leads to a decrease in the proliferation of these cells and can result in the reduction of tumor size .

Action Environment

The efficacy and stability of Enzalutamide can be influenced by various environmental factors. For instance, coadministration with other drugs that interact with the same CYP enzymes as Enzalutamide can affect its circulating concentrations . Furthermore, factors such as the patient’s overall health status, the presence of other medications, and genetic variations in the androgen receptor or CYP enzymes can also influence the drug’s action .

生物活性

Enzalutamide has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo. In addition, enzalutamide has been shown to inhibit the expression of several genes involved in the growth and proliferation of prostate cancer cells. Enzalutamide has also been shown to have anti-inflammatory and anti-angiogenic effects.

Biochemical and Physiological Effects

Enzalutamide has been shown to inhibit the growth of prostate cancer cells by blocking the androgen receptor and inhibiting its activation. In addition, enzalutamide has been shown to inhibit the expression of several genes involved in the growth and proliferation of prostate cancer cells. Enzalutamide has also been shown to have anti-inflammatory and anti-angiogenic effects.

実験室実験の利点と制限

Enzalutamide has several advantages for lab experiments. It is a highly potent and selective androgen receptor antagonist that is capable of inhibiting the growth of prostate cancer cells in a dose-dependent manner. In addition, enzalutamide has been shown to inhibit the expression of several genes involved in the growth and proliferation of prostate cancer cells. The main limitation of enzalutamide is that it is not effective in all patients, and its efficacy is dependent on the individual patient's response to the drug.

将来の方向性

1. Investigating the potential of enzalutamide to treat other types of cancer, such as breast cancer and colorectal cancer.

2. Developing new formulations of enzalutamide that have improved pharmacokinetic and pharmacodynamic properties.

3. Studying the mechanisms of resistance to enzalutamide and developing strategies to overcome them.

4. Investigating the potential of enzalutamide to treat other diseases, such as Alzheimer’s disease and type 2 diabetes.

5. Developing novel delivery systems for enzalutamide, such as nanoparticles and liposomes.

6. Investigating the potential of enzalutamide to treat non-cancerous conditions, such as benign prostatic hyperplasia (BPH).

7. Developing combination therapies that involve enzalutamide and other drugs.

8. Investigating the potential of enzalutamide to treat autoimmune diseases, such as rheumatoid arthritis.

9. Studying the effects of enzalutamide on the immune system and its potential to modulate the immune response.

10. Investigating the potential of enzalutamide to treat neurological disorders, such as Parkinson’s disease.

科学的研究の応用

薬物送達強化

研究者らは、エンザルタミドの送達効率を高め、細胞毒性を向上させ、薬物の半数阻害濃度(IC50)を低下させることができるナノ粒子(ENZ-8P4 NPs)を開発しました。 これらのナノ粒子は腫瘍に優先的に蓄積し、腫瘍の増殖を著しく抑制します .

アンドロゲン受容体拮抗作用

エンザルタミドは、脳内のGABA A受容体の拮抗作用により、発作閾値を低下させる可能性のある第2世代のアンドロゲン受容体拮抗薬です。 この特性は、前立腺癌などの病状の治療における影響と、発作などの潜在的な副作用の管理を理解するために研究されています .

前立腺癌治療

前立腺癌の治療におけるエンザルタミドの使用は、PSA進行までの時間と放射線学的無増悪生存期間の改善を示しました。 このアプリケーションは、前立腺癌患者の生活の質と期間を延ばす上で重要です .

経口吸収の改善

水溶性が低いエンザルタミドの経口吸収を改善するために、自己ナノ乳化型薬物送達システム(SNEDDS)が開発されました。 このシステムは、経口投与時の薬物のバイオアベイラビリティと治療効果を高めることを目的としています .

薬物相互作用と代謝

エンザルタミドは、シトクロムP450酵素とP-糖タンパク質と相互作用し、薬物の代謝と排出に影響を与える経口アンドロゲン受容体シグナル伝達阻害薬です。 これらの相互作用を理解することは、前立腺癌患者の薬物相互作用の管理に不可欠です .

溶解度とバイオアベイラビリティ

エンザルタミドの溶解度とバイオアベイラビリティに対するポリマーの影響は、その低い溶解度が最適な治療効果を妨げるという課題を克服するために研究されています。 この研究は、臨床環境における薬物の性能を向上させることを目指しています .

Safety and Hazards

Enzalutamide is generally well tolerated, but it can cause side effects such as asthenia, back pain, diarrhea, arthralgia, and hot flashes . Rarely, it can cause seizures . It has a high potential for drug interactions . It is also associated with several potentially clinically relevant drug interactions .

生化学分析

Biochemical Properties

Enzalutamide acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body . Enzalutamide is reported to be a strong inducer of the enzyme CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19 . These enzymes play a crucial role in drug metabolism, and enzalutamide can affect the circulating concentrations of drugs that are metabolized by these enzymes .

Cellular Effects

Enzalutamide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance myeloid cell-mediated immune suppression and tumor progression . In addition, enzalutamide has been reported to suppress mitochondrial respiration in myeloid cells via MPC/AMPK signaling pathways .

Molecular Mechanism

Enzalutamide exerts its effects at the molecular level primarily through its interaction with the androgen receptor. As an antiandrogen, it acts as an antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone . This effectively inhibits the androgen receptor signaling pathway, which plays a crucial role in the progression of prostate cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, enzalutamide has been observed to have a half-life of 5.8 days, achieving steady state by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway for enzalutamide .

Metabolic Pathways

Enzalutamide is primarily metabolized by the liver, specifically by the enzymes CYP2C8 and CYP3A4 .

Transport and Distribution

Enzalutamide is distributed primarily in several tissues including the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of enzalutamide range from 0.406 (brain) to 10.2 (adipose tissue) .

Subcellular Localization

Given its mechanism of action as an androgen receptor antagonist, it is likely that enzalutamide and its metabolites interact with androgen receptors in the cytoplasm of cells, and may also be transported into the nucleus where they exert their effects .

特性

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXUHSOUPDCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912307 | |

| Record name | Enzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide. | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

915087-33-1 | |

| Record name | Enzalutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enzalutamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enzalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENZALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)

![2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid](/img/structure/B1683687.png)